molecular formula C18H20N6O B6232156 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one CAS No. 2580179-95-7

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one

Cat. No. B6232156
CAS RN: 2580179-95-7
M. Wt: 336.4
InChI Key:
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Description

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one, also known as MPPQ, is a small molecule that has recently been studied for its potential uses in scientific research. MPPQ is a quinazolinone derivative that has been shown to have a variety of properties and applications in the field of biochemistry, physiology, and pharmacology. The purpose of

Mechanism of Action

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been found to act as an agonist of the 5-hydroxytryptamine (5-HT) receptor, a G-protein coupled receptor (GPCR) that is involved in the regulation of many physiological processes, including sleep, mood, and appetite. In addition, 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been found to act as a partial agonist of the dopamine D2 receptor, which is involved in the regulation of reward-related behaviors.
Biochemical and Physiological Effects
3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been found to have a variety of biochemical and physiological effects, including modulation of the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been found to modulate the activity of several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). Furthermore, 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been found to modulate the activity of several ion channels, including the voltage-gated calcium channels and the voltage-gated potassium channels.

Advantages and Limitations for Lab Experiments

The use of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one in laboratory experiments has several advantages, including the fact that it is relatively easy to synthesize, is relatively cost-effective, and has a wide range of applications in scientific research. However, there are also some limitations to the use of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one in laboratory experiments, including the fact that it is not always easy to obtain in large quantities and that it is not always easy to control the concentration of the compound in the experiment.

Future Directions

Future research on 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one could focus on further investigating its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. In addition, further research could focus on exploring the potential of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one as a therapeutic agent, as well as its potential use in diagnostics and drug delivery. Additionally, further research could focus on further exploring the structure-activity relationships of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one, as well as its potential use in the synthesis of other compounds. Finally, further research could focus on exploring the potential of 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one as a tool for studying the effects of drugs on the body and the mechanism of action of various drugs.

Synthesis Methods

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been synthesized using a variety of methods, including the condensation of piperazine and 5-methyl-2-pyridinamine in the presence of an acid catalyst, followed by cyclization of the resulting amide with 3-methyl-2-quinazolinone. This method yields 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one in good yields and is relatively straightforward and cost-effective.

Scientific Research Applications

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been found to have a variety of applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. In particular, 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been used to study the effects of various drugs on the body, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one has been used to study the mechanism of action of various drugs, as well as to investigate the pharmacological effects of various compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one' involves the reaction of 2-aminonicotinic acid with piperazine to form 5-(piperazin-1-yl)pyridin-2-amine. This intermediate is then reacted with 3-methyl-2-amino-3,4-dihydroquinazolin-4-one to form the final product.", "Starting Materials": [ "2-aminonicotinic acid", "piperazine", "3-methyl-2-amino-3,4-dihydroquinazolin-4-one" ], "Reaction": [ "Step 1: React 2-aminonicotinic acid with piperazine in the presence of a suitable solvent and catalyst to form 5-(piperazin-1-yl)pyridin-2-amine.", "Step 2: React 5-(piperazin-1-yl)pyridin-2-amine with 3-methyl-2-amino-3,4-dihydroquinazolin-4-one in the presence of a suitable solvent and catalyst to form the final product, 3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one." ] }

CAS RN

2580179-95-7

Product Name

3-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-3,4-dihydroquinazolin-4-one

Molecular Formula

C18H20N6O

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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